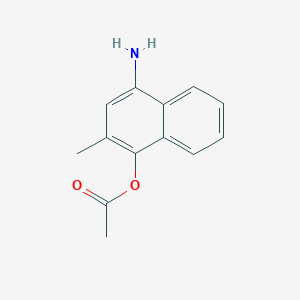
4-Amino-2-methylnaphthalen-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-methylnaphthalen-1-yl acetate is an organic compound with a complex aromatic structure It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylnaphthalen-1-yl acetate typically involves the acetylation of 4-Amino-2-methylnaphthalen-1-ol. This can be achieved through the reaction of 4-Amino-2-methylnaphthalen-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methylnaphthalen-1-yl acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields 4-Amino-2-methylnaphthalen-1-ol.
Substitution: Results in various substituted naphthalene derivatives.
Scientific Research Applications
4-Amino-2-methylnaphthalen-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 4-Amino-2-methylnaphthalen-1-yl acetate involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or enzymes, altering their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylnaphthalen-1-ol: The parent alcohol of the acetate derivative.
2-Methylnaphthalene: A simpler aromatic hydrocarbon with similar structural features.
Naphthoquinones: Oxidized derivatives with distinct chemical properties.
Uniqueness
4-Amino-2-methylnaphthalen-1-yl acetate is unique due to its combination of an amino group and an acetate ester on a naphthalene backbone. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(4-amino-2-methylnaphthalen-1-yl) acetate |
InChI |
InChI=1S/C13H13NO2/c1-8-7-12(14)10-5-3-4-6-11(10)13(8)16-9(2)15/h3-7H,14H2,1-2H3 |
InChI Key |
LGGXKRJUUZJDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)N)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















